

Tautomers of 2,2'-Bipyridine-3,3'-dicarboxylic acid

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Compound of Interest

Compound Name: 2,2'-Bipyridine-3,3'-dicarboxylic acid

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An In-Depth Technical Guide to the Tautomerism of 2,2'-Bipyridine-3,3'-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

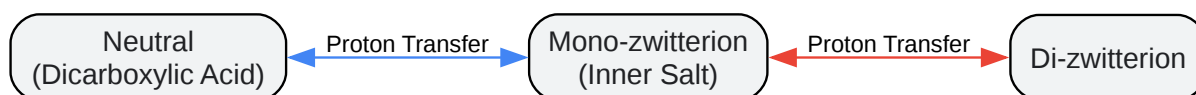
This technical guide provides a comprehensive overview of the tautomeric forms of **2,2'-bipyridine-3,3'-dicarboxylic acid** (H₂BDC), a crucial aspect for understanding its chemical behavior, coordination chemistry, and potential applications in drug development and materials science. This document synthesizes existing crystallographic and spectroscopic data and outlines detailed protocols for further computational and experimental investigation to fully elucidate the tautomeric landscape of this versatile molecule.

Introduction

2,2'-Bipyridine-3,3'-dicarboxylic acid is a heterocyclic compound that has garnered significant interest as a versatile ligand in coordination chemistry and as a building block in the synthesis of functional materials.^[1] Its ability to form stable complexes with a variety of metal ions is well-documented.^[2] The tautomeric nature of H₂BDC, arising from the potential for proton migration between the pyridine nitrogen atoms and the carboxylic acid groups, plays a pivotal role in determining its electronic structure, hydrogen bonding capabilities, and coordination modes. A thorough understanding of its tautomeric equilibria is therefore essential for predicting its properties and designing novel applications.

Potential Tautomers of 2,2'-Bipyridine-3,3'-dicarboxylic Acid

The structure of **2,2'-bipyridine-3,3'-dicarboxylic acid** allows for the existence of several tautomeric forms. The primary equilibrium is anticipated to be between the neutral dicarboxylic acid form and various zwitterionic forms. The potential tautomers are depicted in the equilibrium diagram below.



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Figure 1: Potential Tautomeric Equilibria of **2,2'-Bipyridine-3,3'-dicarboxylic acid**.

Existing Experimental and Computational Evidence

Crystallographic Data

X-ray diffraction studies of **2,2'-bipyridine-3,3'-dicarboxylic acid** monohydrate have revealed a structure with strong intramolecular and intermolecular hydrogen bonds.[3] In the solid state, the molecule adopts a non-planar conformation. The pKa values of 3.18 ± 0.04 and 4.59 ± 0.02 , measured in a dilute aqueous solution, are consistent with the presence of a zwitterionic form.[3]

Spectroscopic Data

Proton NMR data for H₂BDC is available, though a detailed analysis to quantify tautomeric populations in different solvents is yet to be reported.[4] Spectroscopic studies on related protonated 2,2'-bipyridine systems have highlighted the importance of intramolecular hydrogen bonding in stabilizing specific conformations.[5]

Computational Studies on Related Systems

While no specific computational studies on the tautomers of H₂BDC have been published, research on similar pyridine carboxylic acids and aminopyridines provides a solid foundation for such investigations.[6][7] These studies typically employ Density Functional Theory (DFT) to

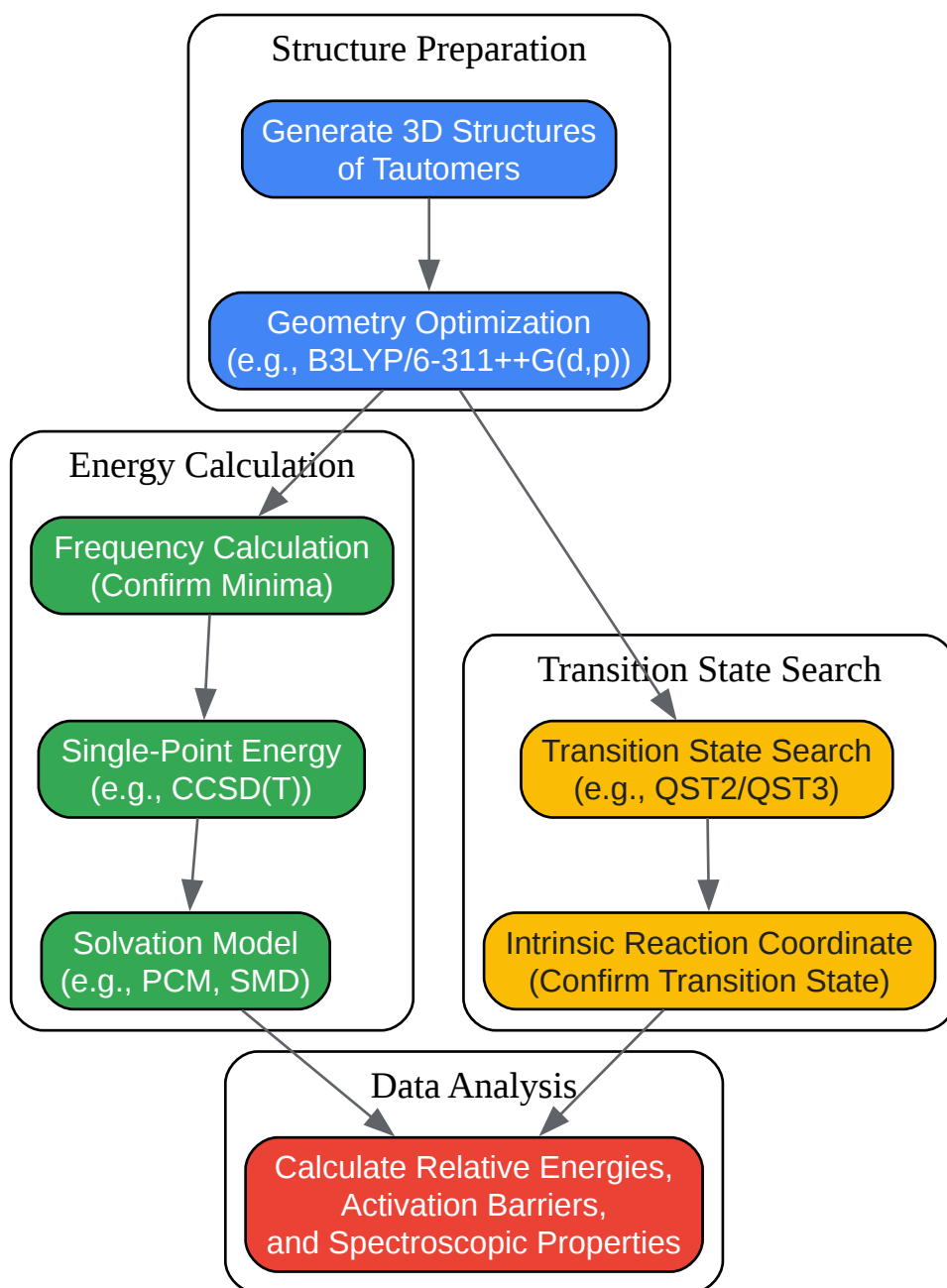
calculate the relative energies of tautomers and the activation energies for their interconversion.

Proposed Experimental and Computational Protocols

To provide a definitive understanding of the tautomerism of H₂BDC, a combined experimental and computational approach is proposed.

Computational Chemistry Protocol

A systematic computational study is essential to determine the relative stabilities of the potential tautomers and the energy barriers for their interconversion.



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Figure 2: Proposed Workflow for Computational Investigation of Tautomerism.

Methodology:

- Structure Generation: Generate 3D coordinates for all plausible tautomers of H₂BDC.

- **Geometry Optimization:** Perform geometry optimization for each tautomer in the gas phase and in various solvents (e.g., water, DMSO, chloroform) using a suitable level of theory, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[\[6\]](#)[\[7\]](#)
- **Frequency Calculations:** Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
- **Single-Point Energy Calculations:** For more accurate relative energies, perform single-point energy calculations using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).
- **Solvation Effects:** Incorporate the effects of different solvents using implicit solvation models like the Polarizable Continuum Model (PCM).
- **Transition State Search:** Locate the transition states for the interconversion between tautomers using methods like QST2 or QST3.
- **Intrinsic Reaction Coordinate (IRC) Calculations:** Perform IRC calculations to confirm that the identified transition states connect the correct reactant and product tautomers.
- **Data Analysis:** Calculate the relative free energies of the tautomers and the activation energies for their interconversion. Simulate NMR and IR spectra for each tautomer to aid in the interpretation of experimental data.

Experimental Protocols

4.2.1. Synthesis and Purification:

Synthesize **2,2'-bipyridine-3,3'-dicarboxylic acid** via established methods, such as the oxidation of 1,10-phenanthroline.[\[1\]](#) Purify the product by recrystallization.

4.2.2. Spectroscopic Analysis:

- **NMR Spectroscopy:**
 - **Protocol:** Record ^1H and ^{13}C NMR spectra of H_2BDC in a range of deuterated solvents with varying polarities (e.g., D_2O , DMSO-d_6 , CDCl_3 , Methanol-d_4).

- Variable Temperature Studies: Conduct variable temperature NMR experiments to observe changes in the chemical shifts and signal averaging, which can provide information about the tautomeric equilibrium and the kinetics of interconversion.
- Data Analysis: Analyze the chemical shifts, particularly of the carboxylic acid protons and the pyridine ring protons and carbons, to identify the predominant tautomeric form in each solvent. The presence of a signal for an N-H proton would be indicative of a zwitterionic form.
- UV-Vis Spectroscopy:
 - Protocol: Record UV-Vis absorption spectra of H₂BDC in a variety of solvents.
 - Data Analysis: Analyze the position and intensity of the absorption bands. Shifts in the λ_{max} can be correlated with changes in the tautomeric equilibrium as a function of solvent polarity.
- Infrared (IR) and Raman Spectroscopy:
 - Protocol: Obtain solid-state and solution-phase IR and Raman spectra.
 - Data Analysis: Analyze the vibrational modes, particularly the C=O stretching frequency of the carboxylic acid and the C=N stretching of the pyridine ring, to differentiate between the neutral and zwitterionic forms.

4.2.3. X-ray Crystallography:

- Protocol: Grow single crystals of H₂BDC from different solvents to potentially isolate different tautomers or solvates.
- Data Analysis: Determine the crystal structure to unambiguously identify the tautomeric form present in the solid state and to analyze the hydrogen bonding network.^{[3][8]}

Data Presentation

The quantitative data obtained from the proposed computational and experimental studies should be summarized in clear, structured tables for easy comparison.

Table 1: Calculated Relative Energies of H₂BDC Tautomers

Tautomer	Gas Phase ΔG (kcal/mol)	Water ΔG (kcal/mol)	DMSO ΔG (kcal/mol)	Chloroform ΔG (kcal/mol)
Neutral	0.00			
Mono-zwitterion				
Di-zwitterion				

Table 2: Key Experimental Spectroscopic Data for H₂BDC in Various Solvents

Solvent	¹ H NMR (COOH/NH, ppm)	¹³ C NMR (C=O, ppm)	UV-Vis λ_{max} (nm)	IR ν (C=O) (cm ⁻¹)
D ₂ O				
DMSO-d ₆				
CDCl ₃				
Methanol-d ₄				

Conclusion

A comprehensive investigation into the tautomerism of **2,2'-bipyridine-3,3'-dicarboxylic acid** is critical for advancing its application in diverse scientific fields. The proposed integrated computational and experimental approach will provide a detailed understanding of the tautomeric landscape of H₂BDC, enabling researchers to rationalize its behavior and to design new molecules with tailored properties for applications in drug development, catalysis, and materials science. The systematic generation of quantitative data will serve as a valuable resource for the scientific community.

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